Lignin, organosolv

Description

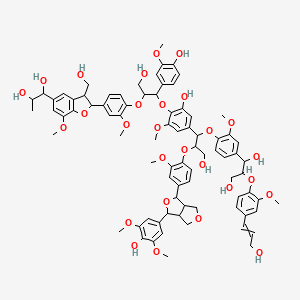

The exact mass of the compound this compound is 1512.57751227 g/mol and the complexity rating of the compound is 2640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[1-[4-[2-[4-[5-(1,2-dihydroxypropyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propoxy]-3-hydroxy-5-methoxyphenyl]-3-hydroxy-2-[4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-2-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H92O28/c1-41(87)72(90)47-25-50-51(35-83)75(108-80(50)67(31-47)100-9)44-16-21-57(63(29-44)96-5)104-70(37-85)78(46-14-18-54(88)60(28-46)93-2)109-81-55(89)26-48(34-68(81)101-10)79(106-59-20-15-43(27-62(59)95-4)73(91)69(36-84)103-56-19-13-42(12-11-23-82)24-61(56)94-3)71(38-86)105-58-22-17-45(30-64(58)97-6)76-52-39-102-40-53(52)77(107-76)49-32-65(98-7)74(92)66(33-49)99-8/h11-22,24-34,41,51-53,69-73,75-79,82-92H,23,35-40H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYKESRENLAKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC2=C(C(=C1)OC)OC(C2CO)C3=CC(=C(C=C3)OC(CO)C(C4=CC(=C(C=C4)O)OC)OC5=C(C=C(C=C5OC)C(C(CO)OC6=C(C=C(C=C6)C7C8COCC8C(O7)C9=CC(=C(C(=C9)OC)O)OC)OC)OC1=C(C=C(C=C1)C(C(CO)OC1=C(C=C(C=C1)C=CCO)OC)O)OC)O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H92O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1513.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8068-03-9 | |

| Record name | Lignin, organosolv | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lignin, organosolv | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Physicochemical Landscape of Organosolv Lignin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organosolv lignin (B12514952), a high-purity form of lignin obtained from biomass using organic solvents, is emerging as a versatile biopolymer with significant potential in various high-value applications, including the biomedical field.[][2] Its unique physicochemical properties, which are highly dependent on the biomass source and extraction conditions, dictate its functionality and suitability for specific applications such as drug delivery and tissue engineering.[][3] This technical guide provides a comprehensive overview of the core physicochemical properties of organosolv lignin, detailed experimental protocols for its characterization, and visual representations of key concepts and workflows.

Molecular Weight and Polydispersity

The molecular weight and its distribution are fundamental properties of organosolv lignin that influence its mechanical and thermal properties, as well as its biological interactions. These parameters are typically determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[4][5][6] The weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are key indicators of the polymer's size and heterogeneity.[4][5] Organosolv lignins generally exhibit lower molecular weights and narrower polydispersity compared to other technical lignins like Kraft lignin, indicating a more homogeneous material.[4][5]

| Biomass Source | Organosolv Solvent | Mw ( g/mol ) | Mn ( g/mol ) | PDI | Reference |

| Spruce | Ethanol | 4600 | 1200 | 3.9 | [4] |

| Birch | Ethanol | 4200 | 1200 | 3.5 | [4] |

| Aspen | Ethanol | 3743 | 2601 | 1.4 | [5] |

| Aspen | Dioxane | - | - | 1.4-1.5 | [5] |

| Pine | Dioxane | - | - | 1.4-1.5 | [5] |

| Barley Straw | Ethanol | - | - | 1.4-1.5 | [5] |

| Beech Wood | Acetone/Water | - | - | - | [6] |

| Wheat Straw | - | - | - | - | [7] |

| Corn Stover | - | - | - | - | [7] |

Functional Group Composition

The chemical reactivity and functionality of organosolv lignin are determined by the type and quantity of its functional groups. These include hydroxyl groups (aliphatic and phenolic), methoxyl groups, carbonyl groups, and carboxylic acid groups.[8] The relative abundance of these groups varies significantly with the biomass source (hardwood, softwood, or grasses) and the severity of the organosolv process.[9][10] Quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the precise determination of different hydroxyl groups.[4][5][7] Fourier-Transform Infrared (FTIR) spectroscopy also provides valuable qualitative and semi-quantitative information on the functional groups present.[11]

The monomeric composition of lignin, which consists of p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, is another critical factor.[12] Hardwood lignins are typically rich in S and G units, while softwood lignins are predominantly composed of G units. Grass lignins contain all three H, G, and S units.[12][13] The S/G ratio influences the degree of condensation and reactivity of the lignin polymer.[11]

| Biomass Source | Aliphatic OH (mmol/g) | Phenolic OH (mmol/g) | Carboxylic OH (mmol/g) | S/G Ratio | Reference |

| Spruce | - | 2.73 | 0.19 | - | [4] |

| Birch | - | 2.29 | 0.07 | - | [4] |

| Aspen (Dioxane) | - | 1.32 (Syringyl OH) | - | - | [5] |

| Pine (Dioxane) | - | 1.35 (Guaiacyl OH) | - | - | [12] |

| Wheat Straw | - | 2.4 ± 0.3 (total acidic OH) | - | - | [7] |

| Corn Stover | - | 2.6 ± 0.1 (total acidic OH) | - | - | [7] |

Solubility

The solubility of organosolv lignin is a crucial parameter for its processing and application. Due to its relatively low molecular weight and less condensed structure, organosolv lignin exhibits good solubility in a range of organic solvents.[14] Common effective solvents include ethanol, acetone, dioxane, tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[14][15] Its solubility is also significant in aqueous-organic solvent mixtures, which are often employed in the organosolv extraction process itself.[14] The solubility is influenced by the lignin's molecular weight, with lower molecular weight fractions generally showing higher solubility, and the number of hydroxyl groups.[15]

| Solvent | Solubility of Organosolv Lignin | Reference |

| Ethanol | Soluble, typically 50-80 g/L | [14] |

| Acetone | Soluble | [14] |

| Dioxane | High solubility | [15] |

| Tetrahydrofuran (THF) | Partially to completely soluble | [15] |

| Dimethyl sulfoxide (DMSO) | Highly effective, can reach 100-200 g/L | [14][15] |

| Pyridine (B92270) | Almost completely soluble | [15] |

| 1-methoxy-2-propanol | High degree of solubility (>98 wt. % at 25 °C) | [16] |

| Diethylene glycol monobutyl ether | High degree of solubility (>98 wt. % at 25 °C) | [16] |

Thermal Properties

The thermal behavior of organosolv lignin is critical for its processing in melt-blending and other thermal applications. Key thermal properties include the glass transition temperature (Tg) and the thermal decomposition profile, which are typically analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.[9][17] The Tg of organosolv lignins is generally lower than that of Kraft lignins and can range from approximately 90°C to 180°C, depending on the biomass source and processing conditions.[17] The thermal stability is influenced by the molecular weight and the content of phenolic hydroxyl groups, with higher phenolic content contributing to greater thermal stability.[9]

| Biomass Source | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature Range (°C) | Reference |

| Aspen | 89.9 | - | [17] |

| Mixed Hardwood | 180.6 | - | [17] |

| Pine | - | - | [17] |

| Various (general range) | 90 - 180 | 200 - 480 (wide weight loss) | [17][18] |

Experimental Protocols

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of organosolv lignin.

Methodology:

-

Sample Preparation: Lignin samples are typically derivatized (e.g., acetylated) to improve their solubility in the mobile phase and reduce interactions with the column material. A common procedure involves dissolving approximately 5 mg of lignin in a mixture of glacial acetic acid and acetyl bromide, followed by stirring and solvent evaporation.[4] The derivatized lignin is then dissolved in a suitable solvent, such as tetrahydrofuran (THF), at a concentration of about 1 mg/mL.[5]

-

Instrumentation: A GPC system equipped with a series of columns (e.g., polystyrene-divinylbenzene) and a detector (e.g., refractive index, UV, or multi-angle light scattering) is used.[6][19]

-

Analysis Conditions: The analysis is performed using a suitable mobile phase (e.g., THF or an acetone/water mixture) at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 35°C).[6]

-

Calibration: The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene or polyethylene (B3416737) glycol).[6]

-

Data Analysis: The molecular weight distribution is determined from the elution profile of the sample relative to the calibration standards.[19]

Functional Group Analysis by ³¹P NMR Spectroscopy

Objective: To quantify the different types of hydroxyl groups (aliphatic, phenolic, and carboxylic) in organosolv lignin.

Methodology:

-

Sample Preparation: A known amount of dried organosolv lignin (e.g., 25 mg) is dissolved in a solvent mixture of pyridine and CDCl₃ (e.g., 1.6:1 v/v).[5] An internal standard is added for quantification.

-

Derivatization: The hydroxyl groups in the lignin are phosphitylated by adding a phosphitylating reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxophospholane (TMDP).[7][20]

-

NMR Analysis: The ³¹P NMR spectrum is acquired using a high-resolution NMR spectrometer.

-

Data Analysis: The different types of hydroxyl groups are identified by their characteristic chemical shifts in the spectrum. The amount of each type of hydroxyl group is quantified by integrating the corresponding signals relative to the internal standard.[20]

Thermal Property Analysis by DSC and TGA

Objective: To determine the glass transition temperature (Tg) and thermal decomposition behavior of organosolv lignin.

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

A small amount of dried lignin sample (typically 5-10 mg) is sealed in an aluminum pan.

-

The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle, under an inert atmosphere (e.g., nitrogen).

-

The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[17]

-

-

Thermogravimetric Analysis (TGA):

-

A small amount of dried lignin sample is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from room temperature to 800°C) under an inert or oxidative atmosphere.[21]

-

The weight loss of the sample as a function of temperature is recorded, providing information on the thermal stability and decomposition profile.[9]

-

Visualizations

References

- 2. Pharmaceutical applications of lignin-derived chemicals and lignin-based materials: linking lignin source and processing with clinical indication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lignin: Drug/Gene Delivery and Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterization of Organosolv Lignins and Their Application in the Preparation of Aerogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Functionalized Organosolv Lignins Suitable for Modifications of Hard Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermal Properties of Ethanol Organosolv Lignin Depending on Its Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Solvents in Which Lignin is Soluble – GREEN AGROCHEM [greenagrochem.com]

- 15. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]

- 16. research.aalto.fi [research.aalto.fi]

- 17. Characterization of organosolv lignins using thermal and FT-IR spectroscopic analysis :: BioResources [bioresources.cnr.ncsu.edu]

- 18. researchgate.net [researchgate.net]

- 19. d-nb.info [d-nb.info]

- 20. Characterization of lignins isolated from industrial residues and their beneficial uses :: BioResources [bioresources.cnr.ncsu.edu]

- 21. sigaa.ufpa.br [sigaa.ufpa.br]

Organosolv Lignin: A Technical Guide to Structure and Composition from Diverse Biomass Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and compositional intricacies of organosolv lignin (B12514952) derived from a variety of biomass feedstocks. Organosolv processing, a promising biorefinery technique, utilizes organic solvents to fractionate lignocellulosic biomass, yielding high-purity lignin with distinct characteristics influenced by the biomass source and processing conditions. Understanding these variations is paramount for tailoring lignin-based materials and chemicals for specialized applications, including in the pharmaceutical and biomedical fields.

The Organosolv Process: A General Workflow

The organosolv process fundamentally involves the treatment of biomass with an organic solvent, often in the presence of a catalyst and water, at elevated temperatures. This process breaks down the lignocellulosic matrix, solubilizing the lignin and hemicellulose, while leaving a relatively pure cellulose (B213188) pulp. The subsequent separation and purification steps are crucial for obtaining high-quality organosolv lignin.

Caption: General workflow of the organosolv process for lignin extraction.

Compositional and Structural Data of Organosolv Lignin

The physicochemical properties of organosolv lignin are highly dependent on the biomass source. Key parameters include lignin yield, molecular weight distribution, and the prevalence of specific functional groups and monomeric units. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Lignin Yield and Purity from Various Biomass Sources

| Biomass Source | Organosolv Solvent | Catalyst | Lignin Yield (%) | Klason Lignin Content (%) | Reference |

| Aspen (Hardwood) | Ethanol (B145695) | HCl | ~20 | 95-100 | [1] |

| Pine (Softwood) | Ethanol | HCl | ~20 | 95-100 | [1] |

| Barley Straw (Herbaceous) | Ethanol | HCl | ~20 | 95-100 | [1] |

| Beech (Hardwood) | Ethanol/Water (50 vol %) | H₂SO₄ | Not Specified | Not Specified | [2] |

| Spruce (Softwood) | Ethanol/Water (50%) | H₂SO₄ | Not Specified | Not Specified | [3] |

| Switchgrass (Herbaceous) | MIBK/Ethanol/Water | H₂SO₄ | Not Specified | Not Specified | [4] |

| Poplar (Hardwood) | MIBK/Ethanol/Water | H₂SO₄ | Not Specified | Not Specified | [4] |

Note: Lignin yield can be influenced by various process parameters including temperature, time, and catalyst concentration.

Table 2: Molecular Weight and Polydispersity of Organosolv Lignin

| Biomass Source | Organosolv Solvent | Weight-Average Molecular Weight (Mw, Da) | Number-Average Molecular Weight (Mn, Da) | Polydispersity Index (PDI, Mw/Mn) | Reference |

| Aspen (EOL) | Ethanol | Not Specified | Not Specified | 1.4-1.5 | [1] |

| Aspen (DOL) | Dioxane | Not Specified | Not Specified | 1.4-1.5 | [1] |

| Pine (EOL) | Ethanol | Not Specified | Not Specified | 1.4-1.5 | [1] |

| Pine (DOL) | Dioxane | Not Specified | Not Specified | 1.4-1.5 | [1] |

| Barley Straw (EOL) | Ethanol | Not Specified | Not Specified | 1.4-1.5 | [1] |

| Barley Straw (DOL) | Dioxane | Not Specified | Not Specified | 1.4-1.5 | [1] |

| Spruce (Softwood) | Not Specified | 4600 | 1200 | 3.9 | [5] |

| Birch (Hardwood) | Not Specified | 4200 | 1200 | 3.5 | [5] |

| Spruce (Softwood) | Ethanol/Water, H₂SO₄ | 3081 | 1065 | 2.89 | [3] |

| Beech (Hardwood) | Not Specified | ~2800 | ~1100 | ~2.5 | [6] |

EOL: Ethanol Organosolv Lignin, DOL: Dioxane Organosolv Lignin. The molecular weight of organosolv lignin typically ranges from 500 to 10,800 Da.[5]

Table 3: Functional Group Content of Organosolv Lignin (mmol/g)

| Biomass Source | Aliphatic OH | Phenolic OH (Total) | Syringyl OH | Guaiacyl OH | p-Hydroxyphenyl OH | Carboxylic OH | Reference |

| Aspen (DOL) | Not Specified | Not Specified | 1.32 | Not Specified | 0.12 | 0.20 | [1][7] |

| Pine (DOL) | Not Specified | Not Specified | Not Detected | 1.35 | Not Specified | 0.25 | [1][7] |

| Barley Straw (DOL) | Not Specified | Not Specified | Present | Higher than S and H | Present | 0.15 | [1] |

| Beech (Hardwood) | ~1.7 | ~3.9 | Not Specified | Not Specified | Not Specified | Present | [6] |

Hydroxyl content is a critical parameter influencing lignin's reactivity and potential for chemical modification.

Table 4: Monomeric Composition (S/G/H Ratio) of Organosolv Lignin

| Biomass Source Type | Predominant Monomer(s) | Typical S/G Ratio | Notes | Reference |

| Hardwood (e.g., Aspen, Birch, Maple) | Syringyl (S) and Guaiacyl (G) | > 1 (e.g., Aspen/Birch ~2.0, Maple ~1.4) | Higher S content leads to a more linear structure with fewer C-C bonds.[8][9] | [1][8][9] |

| Softwood (e.g., Pine, Spruce) | Guaiacyl (G) | < 1 (S units often not detected) | Predominantly G-units result in a more branched and condensed structure.[8][10] | [1][8][10] |

| Herbaceous (e.g., Barley Straw, Switchgrass) | Syringyl (S), Guaiacyl (G), and p-Hydroxyphenyl (H) | ~0.5 | Contains all three monolignols.[1][8] | [1][8] |

The ratio of syringyl (S), guaiacyl (G), and p-hydroxyphenyl (H) units is a fundamental characteristic of lignin that varies significantly between hardwoods, softwoods, and herbaceous biomass.[8][11] This ratio dictates the degree of condensation and the number of available sites for chemical reactions.

Caption: Predominant monomeric units in different lignin types.

Experimental Protocols for Lignin Characterization

Accurate and reproducible characterization of organosolv lignin is essential for its effective utilization. The following sections detail common experimental protocols.

Organosolv Lignin Extraction

A typical laboratory-scale organosolv extraction is performed as follows:

-

Biomass Preparation: The lignocellulosic biomass is dried and ground to a fine powder.[1]

-

Reaction: The dried biomass (e.g., 50 g) is refluxed with an organic solvent (e.g., 1.5 L of ethanol or dioxane) containing a catalyst (e.g., 0.28 M HCl) and a small amount of water (e.g., 2-5% v/v) for a specified duration (e.g., 6 hours) with mechanical stirring.[1]

-

Separation: The reaction mixture is filtered to separate the solid cellulose-rich pulp from the liquid fraction (black liquor). The pulp is washed with the same solvent to ensure complete recovery of solubilized lignin.

-

Lignin Precipitation: The black liquor is concentrated via rotary evaporation, and lignin is precipitated by adding the concentrated liquor to an excess of water.

-

Purification: The precipitated lignin is recovered by filtration or centrifugation, washed thoroughly with water to remove impurities, and then dried.[6]

Molecular Weight Determination (Gel Permeation Chromatography - GPC/SEC)

-

Sample Preparation: The lignin sample is acetylated to improve its solubility in the mobile phase. This can be achieved by dissolving the lignin (e.g., 5 mg) in a mixture of glacial acetic acid (0.9 mL) and acetyl bromide (0.1 mL) and stirring for 2 hours at room temperature.[5] The solvents are then removed by rotary evaporation, and the acetylated lignin is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Instrumentation: A GPC/SEC system equipped with a refractive index (RI) or UV detector is used.

-

Analysis: The prepared lignin solution is injected into the system. The weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) are calculated based on a calibration curve generated from polystyrene standards.[1][5]

Functional Group Analysis (³¹P NMR Spectroscopy)

Quantitative analysis of hydroxyl groups is a powerful application of ³¹P NMR.

-

Sample Preparation:

-

A known amount of organosolv lignin (e.g., 25.0 mg) is dissolved in a solvent mixture of pyridine/CDCl₃ (1.6:1 v/v, e.g., 500.0 µL).[1][7]

-

An internal standard solution (e.g., 100.0 µL of 20.0 mg/mL N-hydroxy-5-norbornene-2,3-dicarboximide in the same solvent mixture) is added.[7]

-

A phosphitylating reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (Cl-TMDP), is added to derivatize the hydroxyl groups.[5]

-

-

NMR Acquisition: The ³¹P NMR spectrum is recorded on a suitable NMR spectrometer.

-

Data Analysis: The different types of hydroxyl groups (aliphatic, syringyl, guaiacyl, p-hydroxyphenyl, and carboxylic) are identified by their distinct chemical shifts in the spectrum. The concentration of each type of hydroxyl group is determined by integrating the corresponding signals relative to the internal standard.[5][7]

Structural Elucidation (2D Heteronuclear Single Quantum Coherence - HSQC NMR)

2D HSQC NMR provides detailed information on the linkages between monomeric units.

-

Sample Preparation: A lignin sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

NMR Acquisition: A 2D HSQC NMR spectrum is acquired, which shows correlations between directly bonded ¹H and ¹³C nuclei.

-

Data Analysis: The cross-peaks in the spectrum are assigned to specific substructures within the lignin polymer, such as β-O-4', β-β', and β-5' linkages, as well as the S, G, and H units, based on established chemical shift data.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid method for identifying the main functional groups present in lignin.

-

Sample Preparation: The lignin sample is typically mixed with KBr and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Analysis: The FTIR spectrum is recorded over a range of wavenumbers (e.g., 400-4000 cm⁻¹). The absorption bands are assigned to specific functional groups and bond vibrations, such as O-H stretching (phenolic and aliphatic hydroxyls), C=O stretching (carbonyls), and aromatic skeletal vibrations.[7][10] While providing qualitative information, quantitative analysis with FTIR can be challenging.

Concluding Remarks

The structure and composition of organosolv lignin are highly variable and depend on the biomass source. Hardwood lignins are generally characterized by a higher syringyl unit content, leading to a more linear structure, while softwood lignins are predominantly composed of guaiacyl units, resulting in a more condensed and branched polymer. Herbaceous lignins exhibit a mix of all three monomeric units. These structural differences, along with variations in molecular weight and functional group content, significantly impact the properties and potential applications of the lignin. A thorough characterization using a combination of analytical techniques is crucial for the targeted development of lignin-based products in various high-value sectors, including advanced materials and pharmaceuticals.

References

- 1. Characterization of Organosolv Lignins and Their Application in the Preparation of Aerogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. "LIGNIN MAXIMIZATION: ANALYZING THE IMPACT OF DIFFERENT FEEDSTOCKS AND " by Marc Banholzer [trace.tennessee.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cbp.fraunhofer.de [cbp.fraunhofer.de]

- 7. Characterization of Organosolv Lignins and Their Application in the Preparation of Aerogels [mdpi.com]

- 8. The effects of lignin source and extraction on the composition and properties of biorefined depolymerization products - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00262D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism of the Organosolv Delignification Process

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanisms underlying the organosolv delignification process, a cornerstone technology in modern biorefineries. The guide details the chemical reactions, kinetics, and key influencing factors, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction

Lignocellulosic biomass is a vast and renewable resource for the production of biofuels, biochemicals, and advanced materials. However, its complex and recalcitrant structure, primarily due to the presence of lignin (B12514952), poses a significant challenge for efficient conversion. Organosolv pretreatment has emerged as a highly effective method for fractionating biomass into its principal components: cellulose (B213188), hemicellulose, and lignin.[1][2] The process utilizes organic solvents at elevated temperatures to break down the lignin polymer and dissolve the fragments, yielding a high-purity, sulfur-free lignin and a cellulose-rich pulp.[1][3] Understanding the intricate mechanism of organosolv delignification is critical for optimizing process efficiency and tailoring the properties of the resulting fractions for downstream applications.[4]

The Core Chemical Mechanism of Delignification

The primary objective of the organosolv process is the depolymerization of the native lignin macromolecule into smaller, soluble fragments. This is achieved through the acid-catalyzed cleavage of ether linkages, which are the most abundant bonds within the lignin structure.

1.1. Acid-Catalyzed Cleavage of Aryl-Ether Bonds The delignification process is initiated by the protonation of ether linkages in the lignin polymer.[5] This can be achieved either through the addition of an external acid catalyst (e.g., sulfuric or hydrochloric acid) or through autocatalysis, where acetic and other organic acids are released from the hemicellulose fraction under hydrothermal conditions.[5][6] The protonation makes the ether bond susceptible to nucleophilic attack and subsequent cleavage.

The two most important types of ether linkages targeted are:

-

α-Aryl Ether (α-O-4) Bonds: Cleavage of these bonds is considered the rate-determining step, especially during the initial phase of delignification.[7][8] The reaction often proceeds via a stable benzylic carbocation intermediate, suggesting an SN1-type mechanism.[7][9]

-

β-Aryl Ether (β-O-4) Bonds: These are the most frequent linkages in lignin. Their scission is essential for achieving high delignification yields.[10] The cleavage of β-O-4 bonds breaks the main polymer chain, significantly reducing lignin's molecular weight.[10][11]

1.2. Role of the Solvent System The solvent system, typically a mixture of an organic solvent and water, performs several crucial functions:

-

Solubilization: The organic solvent (e.g., ethanol (B145695), acetone, γ-valerolactone) penetrates the biomass structure and dissolves the depolymerized lignin fragments, transporting them out of the cell wall.[3][5] This prevents the fragments from recondensing into larger, insoluble lignin structures.[3]

-

Hydrolysis: Water acts as a crucial reagent, facilitating the hydrolytic cleavage of lignin-carbohydrate complex (LCC) bonds.[5][12][13] This breakage is vital to liberate lignin from its covalent association with hemicelluloses, enhancing its removal.[5][14]

1.3. Side Reactions During the process, several side reactions can occur:

-

Lignin Condensation: Depolymerized lignin fragments can react with each other to form new, stable carbon-carbon bonds. This is an undesirable side reaction as it produces a less reactive, insoluble lignin.[5][10]

-

Alkoxylation: When alcohols are used as solvents, they can react with the benzylic carbocation intermediates on the lignin side chain.[15] This leads to the incorporation of alkoxy groups (e.g., ethoxylation when using ethanol) into the structure of the recovered lignin.[7][16]

Process Kinetics and Influencing Factors

The efficiency and selectivity of organosolv delignification are governed by a complex interplay of several process parameters. The overall kinetics of the process are often described by a three-phase model, reflecting the different reactivities of lignin within the plant cell wall.[6][17]

-

Initial Phase: A rapid delignification rate, attributed to the cleavage of more reactive ether bonds and the removal of lignin from the middle lamella.[6]

-

Bulk Phase: A slower, zero-order reaction phase where the majority of the lignin is removed.[6]

-

Residual Phase: A very slow removal of lignin that is strongly associated with carbohydrates, often requiring much harsher conditions.[6]

The key factors influencing these kinetics are:

-

Temperature and Time: Higher temperatures and longer reaction times generally increase the delignification rate.[18][19] However, excessively harsh conditions can lead to the degradation of cellulose and promote lignin condensation.[15] The combined effect of these parameters is often expressed as a single "severity factor".[15]

-

Solvent Type and Concentration: The choice of organic solvent significantly impacts lignin solubility and delignification efficiency.[3][18] Solvents like ethanol, acetone, and ethylene (B1197577) glycol are commonly used.[18][20] The water-to-solvent ratio is also critical, as it influences the hydrolysis of hemicellulose and the solubility of lignin fragments.

-

Catalyst Type and Concentration: Acid catalysts dramatically accelerate the cleavage of ether bonds, allowing for lower operating temperatures and shorter reaction times.[5][21] The concentration of the catalyst must be carefully controlled to minimize unwanted carbohydrate degradation.

-

Biomass Type: The inherent structure of lignin (e.g., the ratio of syringyl (S) to guaiacyl (G) units) and the overall composition of the feedstock (hardwood, softwood, agricultural residue) affect its susceptibility to delignification.[22]

Quantitative Data on Process Parameters

The following tables summarize quantitative data from various studies, illustrating the impact of different process conditions on delignification outcomes.

Table 1: Effect of Solvent Type on Delignification of Degraded Empty Fruit Bunch (DEFB) Conditions: 50% v/v solvent, 3% v/v NaOH catalyst, 100°C, 30 min.

| Organic Solvent | Delignification (%) | Hemicellulose Removal (%) | Cellulose Recovery (%) | Reference |

| Ethylene Glycol | 71.5 | 70.4 | 93.1 | [18] |

| Ethanol | 55.3 | 61.2 | 94.5 | [18] |

| 2-Propanol | 49.8 | 58.7 | 95.2 | [18] |

| Acetic Acid | 25.1 | 51.9 | 95.6 | [18] |

| Acetone | 21.7 | 49.3 | 96.3 | [18] |

Table 2: Effect of Temperature and Catalyst on Delignification of Beechwood Conditions: 1 hour reaction time, 50% v/v solvent-water mixture.

| Solvent | Catalyst (0.06 M) | Temperature (°C) | Delignification (%) | Reference |

| Acetone | None | 175 | 46.9 | [3] |

| Acetone | H₂SO₄ | 175 | 92.9 | [3] |

| Ethanol | None | 175 | 39.8 | [3] |

| Ethanol | H₂SO₄ | 175 | 91.0 | [3] |

| Ethanol | Oxalic Acid | 175 | 87.0 | [3] |

| Ethanol | Phosphoric Acid | 175 | 90.7 | [3] |

Table 3: Delignification Efficiency for Various Feedstocks and Conditions

| Feedstock | Solvent System | Catalyst | Temp (°C) | Time (min) | Delignification (%) | Reference |

| Exhausted Olive Pomace | 50% Ethanol | 1% H₂SO₄ | 140 | 60 | 71.0 | [5] |

| Corn Stover | 50% Acetone | H₂SO₄ | 140 | 120 | 81.5 | [18] |

| Rice Husks | 60% Ethanol | 0.25% H₂SO₄ | 190 | 120 | ~85.0 | [19] |

| Spruce | 60% Ethanol | 1% H₂SO₄ | - | 60 | 62.0 | [23] |

| Willow Wood | 60% Ethanol | 25 mM H₂SO₄ | 190 | 60 | ~75.0 | [21] |

Experimental Protocols

This section provides a generalized methodology for performing organosolv delignification at a laboratory scale, based on common practices reported in the literature.

Protocol 1: Acid-Catalyzed Ethanosolv of Hardwood (e.g., Beechwood)

-

Feedstock Preparation:

-

Mill the biomass (e.g., beechwood sawdust) to a consistent particle size (e.g., 20-40 mesh).[16]

-

Determine the moisture content by drying a sample at 105°C to a constant weight. All calculations should be based on oven-dry weight.

-

(Optional) Perform a soxhlet extraction with a solvent like toluene (B28343) or ethanol to remove extractives.[15]

-

-

Reactor Setup and Loading:

-

Use a high-pressure batch reactor (e.g., Parr reactor or similar autoclave) equipped with a stirrer and temperature controller.[16]

-

Add the dry biomass to the reactor vessel. A typical solid-to-liquid ratio is 1:7 to 1:10 (w/v).[16]

-

Prepare the organosolv liquor. For example, a 50% (v/v) aqueous ethanol solution containing 1% H₂SO₄ (w/w of dry biomass).[16]

-

Add the liquor to the reactor, ensuring the biomass is fully submerged.

-

-

Reaction:

-

Seal the reactor and begin stirring (e.g., 200 rpm).[16]

-

Heat the reactor to the target temperature (e.g., 160-180°C).[16]

-

Maintain the target temperature for the desired reaction time (e.g., 60 minutes).[16] The reaction time starts once the target temperature is reached.

-

After the reaction time, rapidly cool the reactor by quenching in a water bath.

-

-

Fraction Separation:

-

Open the cooled reactor and transfer the entire slurry to a filtration apparatus (e.g., Büchner funnel with filter paper).

-

Separate the solid fraction (cellulose-rich pulp) from the liquid fraction (black liquor).

-

Wash the solid pulp with the warm organosolv liquor (without catalyst) followed by warm deionized water until the filtrate is clear and pH-neutral. This removes residual dissolved lignin.[16]

-

Dry the washed pulp at a low temperature (e.g., 45°C) or by solvent exchange to prevent hornification.

-

-

Lignin Recovery:

-

Combine the black liquor and the washings.

-

Precipitate the lignin by adding an anti-solvent, typically cold deionized water. Add water until the volume of the liquor has been diluted 3- to 5-fold.[24]

-

Allow the lignin to precipitate, often by storing at 4°C overnight.

-

Recover the precipitated lignin by centrifugation or filtration.

-

Wash the lignin pellet with acidified water (pH ~2) to remove impurities, followed by deionized water.

-

Dry the purified lignin in a vacuum oven at a low temperature (e.g., 40-45°C).

-

Conclusion

The organosolv process is a complex but highly effective method for lignocellulosic biomass fractionation. Its core mechanism relies on the acid-catalyzed cleavage of α- and β-aryl ether bonds within the lignin polymer, coupled with the solubilization of lignin fragments in an organic solvent and the hydrolysis of lignin-carbohydrate linkages. The efficiency of this process is dictated by a sensitive balance of temperature, time, solvent choice, and catalyst activity. By carefully controlling these parameters, it is possible to produce high-purity cellulose for biofuel production and a valuable, sulfur-free lignin stream suitable for conversion into a wide array of bio-based chemicals and materials, positioning organosolv technology as a critical enabler of the circular bioeconomy.[1][5]

References

- 1. Organosolv Pretreatment of Biomass - Bioprocess Development [celignis.com]

- 2. researchgate.net [researchgate.net]

- 3. Acid Assisted Organosolv Delignification of Beechwood and Pulp Conversion towards High Concentrated Cellulosic Ethanol via High Gravity Enzymatic Hydrolysis and Fermentation [mdpi.com]

- 4. Organosolv lignin: A comprehensive review of pretreatment advancements and biorefinery integration: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. Organosolv pretreatment: an in-depth purview of mechanics of the system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Acid-catalysed α-O-4 aryl-ether bond cleavage in methanol/(aqueous) ethanol: understanding depolymerisation of a lignin model compound during organosolv pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The chemistry of organosolv delignification | Semantic Scholar [semanticscholar.org]

- 14. Structural changes in lignin during organosolv pretreatment of Liriodendron tulipifera and the effect on enzymatic hydrolysis (Journal Article) | ETDEWEB [osti.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aidic.it [aidic.it]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Green solvents in biomass delignification for fuels and chemicals :: BioResources [bioresources.cnr.ncsu.edu]

- 21. publications.tno.nl [publications.tno.nl]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

A Deep Dive into Lignin: Unveiling the Core Differences Between Organosolv and Kraft Variants

For researchers, scientists, and drug development professionals, understanding the nuanced characteristics of lignin (B12514952) is paramount for its successful application. This technical guide provides an in-depth comparison of two prominent types of technical lignins: organosolv and kraft lignin. We will explore their fundamental differences in extraction, chemical structure, and functional properties, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Lignin, the second most abundant terrestrial biopolymer after cellulose, represents a significant and underutilized renewable resource.[1] Its complex, aromatic structure makes it a promising candidate for a wide array of applications, from biofuels to advanced biomaterials. However, the properties of lignin are heavily dependent on the extraction method used to separate it from lignocellulosic biomass. The two most common industrial methods, the organosolv and kraft processes, yield lignins with distinct characteristics that dictate their suitability for various downstream applications.

Extraction Processes: A Tale of Two Chemistries

The fundamental differences between organosolv and kraft lignin originate from their respective extraction processes. The kraft process, the dominant method in the pulp and paper industry, employs a harsh, alkaline environment, while the organosolv process utilizes organic solvents in a less aggressive approach.

The Kraft process involves treating wood chips with a hot mixture of water, sodium hydroxide (B78521) (NaOH), and sodium sulfide (B99878) (Na2S), known as "white liquor," at temperatures around 170°C and a high pH (13-14).[2][3] This aggressive chemical treatment effectively breaks the bonds linking lignin, hemicellulose, and cellulose, leading to the dissolution of lignin.[3] The lignin is subsequently precipitated from the resulting "black liquor" by acidification, often using carbon dioxide and sulfuric acid.[4]

Conversely, the organosolv process utilizes organic solvents, such as ethanol, methanol, or acetic acid, often mixed with water and sometimes an acid catalyst, at temperatures ranging from 140 to 220°C.[2][5] This method solubilizes the lignin and a portion of the hemicellulose, leaving a cellulose-rich pulp.[6] The lignin is then recovered by solvent evaporation or precipitation.[7]

dot

Caption: Comparative workflow of Kraft and Organosolv lignin extraction processes.

Structural and Chemical Disparities

The differing chemistries of the extraction processes result in significant variations in the purity, molecular weight, polydispersity, and functional group composition of the resulting lignins.

Purity and Composition

One of the most significant distinctions is the purity of the lignin. Organosolv lignin is characterized by its high purity, with low levels of residual carbohydrates and ash.[7] Crucially, it is a sulfur-free product. In contrast, kraft lignin contains sulfur compounds due to the use of sodium sulfide in the pulping process. It also tends to have higher levels of ash and carbohydrate impurities.[8]

Molecular Weight and Polydispersity

The harsh conditions of the kraft process lead to more extensive degradation and subsequent repolymerization (condensation) of the lignin fragments.[9] This results in kraft lignin generally having a higher and broader range of molecular weights and a higher polydispersity index (PDI) compared to organosolv lignin.[10][11] Organosolv lignin , due to the milder extraction conditions, typically has a lower molecular weight and a narrower molecular weight distribution, indicating greater homogeneity.[10][12]

| Property | Organosolv Lignin | Kraft Lignin |

| Weight-Average Molecular Weight (Mw) | 500 - 10,800 Da[10] | 1,500 - 180,000 Da[11] |

| Number-Average Molecular Weight (Mn) | 1,065 - 1,700 Da[10][13] | 1,000 - 5,000 Da[11] |

| Polydispersity Index (PDI) | 1.4 - 3.9[1][10] | 1.66 - 5.55[14][15] |

Table 1: Comparison of molecular weight and polydispersity for Organosolv and Kraft Lignin.

Functional Group Content

The functional group content, particularly the presence of hydroxyl groups, is critical for the reactivity of lignin in various chemical modifications and applications. The organosolv process tends to better preserve the native structure of lignin. Consequently, organosolv lignin often exhibits a higher content of β-O-4 linkages, which are the most common ether linkages in native lignin.

In contrast, the severe conditions of the kraft process lead to extensive cleavage of these β-aryl ether bonds, resulting in a higher content of phenolic hydroxyl groups in kraft lignin .[11] The content of aliphatic hydroxyl groups is generally lower in kraft lignin due to degradation reactions.[16]

| Functional Group (mmol/g) | Organosolv Lignin (Spruce)[10] | Kraft Lignin |

| Total Phenolic OH | 2.73 | 1.83 - 4.36[16] |

| Aliphatic OH | 3.47 | 0.85 - 2.98[16] |

| Carboxylic OH | 0.19 | 0.17 - 0.53[16] |

Table 2: Comparison of functional group content in Organosolv and Kraft Lignin.

dot

Caption: Key structural and chemical differences between Organosolv and Kraft Lignin.

Experimental Protocols

Accurate characterization of lignin is crucial for its application. Below are outlines of standard methodologies for determining key properties.

Molecular Weight Determination via Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the molecular weight distribution of polymers.

Methodology:

-

Sample Preparation: Lignin samples are typically derivatized, for example, by acetylation, to improve their solubility in the mobile phase and reduce interactions with the column material.[10] A known concentration of the derivatized lignin is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[10]

-

Instrumentation: A GPC system equipped with a series of columns with different pore sizes, a refractive index (RI) detector, and often a multi-angle light scattering (MALS) detector is used.

-

Analysis: The dissolved sample is injected into the GPC system. The molecules are separated based on their hydrodynamic volume as they pass through the columns. Larger molecules elute first, followed by smaller molecules.

-

Data Processing: The elution profile is used to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) by calibrating with polymer standards of known molecular weights or by using a MALS detector for absolute molecular weight determination.

Functional Group Analysis via ³¹P NMR Spectroscopy

Quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the determination of various hydroxyl groups in lignin.

Methodology:

-

Derivatization: A known amount of dried lignin is dissolved in a solvent mixture, typically pyridine (B92270) and deuterated chloroform.[16] A phosphitylating agent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), is added to the solution. This reagent reacts specifically with the hydroxyl groups in the lignin to form phosphite (B83602) esters. An internal standard with a known concentration is also added.

-

NMR Acquisition: The ³¹P NMR spectrum of the derivatized lignin solution is acquired.

-

Data Analysis: The signals in the ³¹P NMR spectrum corresponding to the derivatized aliphatic hydroxyl, phenolic hydroxyl (of different types, e.g., guaiacyl, syringyl), and carboxylic acid groups are integrated. The concentration of each type of hydroxyl group is then quantified relative to the internal standard.[16]

Implications for Applications

The distinct properties of organosolv and kraft lignin have significant implications for their potential applications. The high purity, lower molecular weight, and higher reactivity of organosolv lignin make it a more suitable candidate for high-value applications, including:

-

Polymer synthesis: As a replacement for phenol (B47542) in resins and adhesives.[1]

-

Carbon fiber production.

-

Antioxidants. [17]

-

Biomedical applications.

Kraft lignin , being more abundant and cost-effective, is primarily used for:

-

Energy production: Burned in recovery boilers in pulp mills.[18]

-

Dispersants and binders.

-

Asphalt binders.

-

Low-cost fillers in composites.

Conclusion

Organosolv and kraft lignins are two distinct materials with significantly different chemical and physical properties, stemming directly from their extraction processes. Organosolv lignin offers high purity, lower molecular weight, and a more preserved structure, making it a promising feedstock for value-added applications. Kraft lignin, while less pure and more heterogeneous, is available in large quantities and is suitable for applications where cost is a primary driver. A thorough understanding of these differences is essential for researchers and industry professionals to unlock the full potential of lignin as a renewable and versatile biopolymer.

References

- 1. mdpi.com [mdpi.com]

- 2. A Brief Overview of Lignin Extraction and Isolation Processes: From Lignocellulosic Biomass to Added-Value Biomaterials [mdpi.com]

- 3. Kraft process - Wikipedia [en.wikipedia.org]

- 4. Optimising lignin extraction: Utilising current pulp mill resources | AFRY [afry.com]

- 5. Organosolv - Wikipedia [en.wikipedia.org]

- 6. Organosolv Pretreatment of Biomass - Bioprocess Development [celignis.com]

- 7. cbp.fraunhofer.de [cbp.fraunhofer.de]

- 8. WO2016197233A1 - Organosolv process for the extraction of highly pure lignin and products comprising the same - Google Patents [patents.google.com]

- 9. A comparison of alkaline and organosolv lignin extraction methods from coconut husks as an alternative material for green applications :: BioResources [bioresources.cnr.ncsu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. kth.diva-portal.org [kth.diva-portal.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organosolv Fractionation of Birch Sawdust: Establishing a Lignin-First Biorefinery | MDPI [mdpi.com]

- 14. woodresearch.sk [woodresearch.sk]

- 15. mdpi.com [mdpi.com]

- 16. High-Resolution Profiling of the Functional Heterogeneity of Technical Lignins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of Organosolv Lignin: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of organosolv lignin (B12514952) in a range of organic solvents. Understanding the solubility of this complex biopolymer is paramount for its effective utilization in advanced applications, including drug delivery, material science, and as a renewable chemical feedstock. This document details quantitative solubility data, outlines experimental protocols for its determination, and explores the key factors governing its dissolution.

Core Concepts in Organosolv Lignin Solubility

Organosolv lignin, a high-purity form of lignin extracted from biomass using organic solvents, exhibits a distinct solubility profile compared to other technical lignins like Kraft lignin or lignosulfonates.[1] Its solubility is a complex interplay of factors including the inherent properties of the lignin itself (e.g., source, molecular weight, functional group content) and the physicochemical properties of the solvent.[1][2] The principle of "like dissolves like" is a fundamental starting point, where solvents with similar solubility parameters to lignin are generally more effective.[3]

Two key theoretical frameworks are often employed to predict and explain lignin solubility: the Hildebrand and Hansen solubility parameters.

-

Hildebrand Solubility Parameter (δ): This single-value parameter represents the cohesive energy density of a substance. A solvent with a Hildebrand parameter close to that of lignin is predicted to be a good solvent.[3][4] For organosolv lignin, this value is typically in the range of 23-27 MPa1/2.[5][6]

-

Hansen Solubility Parameters (HSP): This more sophisticated model deconstructs the total Hildebrand parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5][7] For a solvent to be effective, its three Hansen parameters must be similar to those of the lignin, falling within a defined "solubility sphere."[5][7] This approach provides a more nuanced understanding of the specific intermolecular interactions driving dissolution.[7]

Quantitative Solubility Data

The solubility of organosolv lignin has been quantitatively assessed in a variety of organic solvents. The following tables summarize key solubility data, including direct solubility measurements and calculated Hansen Solubility Parameters for organosolv lignin from various biomass sources.

Table 1: Solubility of Organosolv Lignin in Various Organic Solvents

| Organic Solvent | Lignin Source | Solubility (wt. %) | Temperature (°C) | Reference |

| 1-methoxy-2-propanol | Hardwood | > 80 | Not Specified | [8] |

| Diethylene glycol monobutyl ether | Hardwood | 99.9 | 25 | [9][10] |

| Dimethyl sulfoxide (B87167) (DMSO) | Hardwood | 100 | 25 | [9][10] |

| Acetone | Switchgrass | 85 | Room Temperature | [11] |

| Acetone | Pine | 81 | Room Temperature | [11] |

| 60-90% Acetone/Water | Switchgrass & Pine | 100 | Room Temperature | [11] |

| Tetrahydrofuran (B95107) (THF) | Hardwood | > 90 | Not Specified | [8] |

| Ethanol (B145695) | Miscanthus x giganteus | Varies with concentration | Not Specified | [12] |

| γ-Valerolactone (GVL) | Beech | Max at 92-96 wt% GVL | Room Temperature | [4][13] |

Table 2: Hansen Solubility Parameters (HSP) for Organosolv Lignin

| Lignin Source | δD (MPa½) | δP (MPa½) | δH (MPa½) | Radius (R₀) | Reference |

| Sugarcane Bagasse | 21.42 | 8.57 | 21.80 | 13.56 | [5][7] |

| Hardwood (UPM BioPiva™ 395) | 17.6 | 12.6 | 15.95 | Not Specified | [8] |

Factors Influencing Organosolv Lignin Solubility

The dissolution of organosolv lignin is a multifaceted process governed by several interconnected factors. Understanding these variables is crucial for optimizing solubilization for specific applications.

-

Molecular Weight: Generally, lower molecular weight fractions of lignin exhibit higher solubility in a wider range of organic solvents.[2][3]

-

Functional Groups: The presence and accessibility of hydroxyl (-OH) and carboxylic acid (-COOH) groups significantly impact solubility through hydrogen bonding interactions with the solvent.[2] Acetylation of hydroxyl groups can enhance solubility in less polar solvents.[2]

-

Biomass Source: Lignin structure varies depending on the plant source (e.g., hardwood, softwood, grasses), which in turn affects its solubility characteristics.[1][7]

-

Solvent Parameters: As discussed, the Hildebrand and Hansen solubility parameters of the solvent are critical predictors of its ability to dissolve lignin.[3][5] The hydrogen bonding capacity of the solvent is a particularly important factor.[2]

-

Temperature: Increasing the temperature generally enhances the solubility of lignin in organic solvents.[1][14]

-

Solvent Concentration: For mixed solvent systems, such as ethanol-water, the concentration of the organic solvent plays a crucial role. For instance, the solubility of organosolv lignin in ethanol-water mixtures is maximal at a specific ethanol concentration.[12]

Experimental Protocols

Accurate and reproducible determination of lignin solubility and its related properties is essential for research and development. The following sections outline key experimental methodologies.

Determination of Lignin Solubility

Objective: To quantitatively determine the solubility of an organosolv lignin sample in a specific organic solvent.

-

Sample Preparation: Dry the organosolv lignin sample to a constant weight in a vacuum oven at 40-50 °C to remove any residual moisture.

-

Dissolution: Accurately weigh a known amount of the dried lignin (e.g., 100 mg) and add it to a specific volume of the organic solvent (e.g., 10 mL) in a sealed container at a controlled temperature (e.g., 23 ± 0.5 °C).[2]

-

Agitation: Agitate the mixture to ensure maximum dissolution. This can be achieved through methods such as sonication for a defined period (e.g., 10 minutes) or constant stirring for a longer duration (e.g., 24 hours).[2][16]

-

Separation: If an insoluble fraction remains, separate the solid and liquid phases. This is typically done by centrifugation or filtration through a pre-weighed filter crucible of a specific pore size (e.g., 10-15 µm).[2]

-

Quantification:

-

Gravimetric Method: Dry the insoluble fraction collected on the filter paper to a constant weight. The amount of soluble lignin is calculated by subtracting the mass of the insoluble fraction from the initial mass of the lignin sample.[2][15]

-

Spectrophotometric Method: Alternatively, the concentration of the solubilized lignin in the supernatant can be determined using UV-Vis spectrophotometry by measuring the absorbance at a characteristic wavelength (e.g., 280 nm) and using a pre-established calibration curve.[16]

-

Molecular Weight Determination by Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of organosolv lignin.

-

Derivatization (Optional but common): Acetylation of the lignin sample with a mixture of acetic anhydride (B1165640) and pyridine (B92270) is often performed to improve its solubility in the GPC mobile phase, typically tetrahydrofuran (THF).[15]

-

Sample Preparation: Dissolve a precise amount of the (acetylated) lignin in the mobile phase (e.g., THF) at a known concentration (e.g., 1 mg/mL).[17]

-

GPC/SEC System: Utilize a GPC/SEC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene) and a detector, commonly a UV detector set at 280 nm and/or a refractive index (RI) detector.[2][15]

-

Calibration: Calibrate the system using narrow-polydispersity polystyrene standards of known molecular weights.[15]

-

Analysis: Inject the prepared lignin solution into the system. The molecules are separated based on their size in solution, with larger molecules eluting first.

-

Data Processing: Use the calibration curve to construct a molecular weight distribution profile from the resulting chromatogram and calculate Mw, Mn, and PDI.[15]

Functional Group Analysis by ³¹P NMR Spectroscopy

Objective: To quantify the different types of hydroxyl groups (aliphatic, phenolic) and carboxylic acid groups in organosolv lignin.

-

Sample Preparation: Thoroughly dry the lignin sample. Dissolve a known amount of lignin (e.g., ~25 mg) in a solvent mixture, typically pyridine/CDCl₃ (e.g., 1.6:1 v/v).[17] An internal standard is added for quantification.

-

Phosphitylation: Derivatize the hydroxyl and carboxyl groups by adding a phosphitylating reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP).

-

NMR Acquisition: Acquire the ³¹P NMR spectrum of the derivatized lignin solution.

-

Data Analysis: Integrate the distinct signal regions in the spectrum that correspond to the derivatized aliphatic hydroxyls, various types of phenolic hydroxyls (e.g., guaiacyl, syringyl), and carboxylic acids. Calculate the concentration of each functional group in mmol/g of lignin relative to the internal standard.[15]

Conclusion

The solubility of organosolv lignin in organic solvents is a critical parameter that dictates its processability and potential applications. A systematic approach, combining theoretical frameworks like Hansen Solubility Parameters with robust experimental characterization, enables a comprehensive understanding of its dissolution behavior. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively harness the potential of this versatile and renewable biopolymer.

References

- 1. benchchem.com [benchchem.com]

- 2. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. web.tecnico.ulisboa.pt [web.tecnico.ulisboa.pt]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. osti.gov [osti.gov]

- 12. mdpi.com [mdpi.com]

- 13. Solubility of Organosolv Lignin in γ-Valerolactone/Water Binary Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solvents in Which Lignin is Soluble – GREEN AGROCHEM [greenagrochem.com]

- 15. benchchem.com [benchchem.com]

- 16. From Grape Stalks to Lignin Nanoparticles: A Study on Extraction Scale-Up, Solubility Enhancement and Green Nanoparticle Production [mdpi.com]

- 17. Characterization of Organosolv Lignins and Their Application in the Preparation of Aerogels - PMC [pmc.ncbi.nlm.nih.gov]

Organosolv L lignin: A Comparative Analysis of Hardwood and Softwood Sources for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of sustainable drug delivery and development has cast a spotlight on lignin (B12514952), a complex aromatic polymer and the second most abundant terrestrial biopolymer. Among the various extraction methods, the organosolv process is gaining prominence for yielding high-purity lignin with preserved structural integrity, making it a prime candidate for biomedical applications. This technical guide provides a comprehensive comparison of organosolv lignin from hardwood and softwood sources, offering insights into their structural and chemical disparities, extraction and purification protocols, and potential applications in the pharmaceutical arena.

Structural and Chemical Differences: A Tale of Two Lignins

The fundamental difference between hardwood and softwood organosolv lignin lies in their monomeric composition. Lignin is primarily composed of three phenylpropanoid units: p-coumaryl (H), coniferyl (guaiacyl, G), and sinapyl (syringyl, S) alcohols. The relative proportions of these units dictate the polymer's structure and reactivity.

Hardwood organosolv lignin is characterized by a higher abundance of syringyl (S) units, in addition to guaiacyl (G) units.[1][2] The presence of S-units, which have methoxy (B1213986) groups at both the C3 and C5 positions of the aromatic ring, leads to a more linear and less condensed polymer structure with a higher prevalence of labile β-O-4' aryl ether linkages.[1] This structural feature generally results in a lower molecular weight and polydispersity compared to softwood lignin.[3]

Softwood organosolv lignin , conversely, is predominantly composed of guaiacyl (G) units, with a smaller fraction of p-coumaryl (H) units.[1][4] The G-unit, with a free C5 position on the aromatic ring, allows for more extensive cross-linking, resulting in a more condensed and branched polymer with a higher number of resistant C-C bonds.[1] Consequently, softwood organosolv lignin typically exhibits a higher molecular weight and greater thermal stability.[1][4]

The differing monolignol composition directly impacts the chemical properties and potential for functionalization. The higher content of phenolic hydroxyl groups in softwood lignin, due to the prevalence of G-units, offers more sites for chemical modification, which is a crucial aspect for drug conjugation and material functionalization.[5]

Quantitative Data Summary

The following tables summarize the key quantitative differences between organosolv lignin derived from hardwood and softwood sources, compiled from various studies. It is important to note that these values can vary depending on the specific biomass species, extraction conditions, and analytical methods employed.

Table 1: Monolignol Composition of Organosolv Lignin

| Lignin Source | Syringyl (S) Units (%) | Guaiacyl (G) Units (%) | p-Coumaryl (H) Units (%) | S/G Ratio |

| Hardwood | High | Moderate to High | Low | > 1 |

| Softwood | Low to None | High | Low to Moderate | < 1 |

Data compiled from multiple sources indicating general trends.[1][2]

Table 2: Molecular Weight Properties of Organosolv Lignin

| Lignin Source | Weight-Average Molecular Weight (Mw) (Da) | Number-Average Molecular Weight (Mn) (Da) | Polydispersity Index (PDI = Mw/Mn) |

| Hardwood | 600 - 1600 | - | Lower |

| Softwood | 6600 - 16800 | - | Higher |

Values can vary significantly based on processing conditions.[3][6]

Table 3: Functional Group Content of Organosolv Lignin

| Lignin Source | Phenolic Hydroxyl (mmol/g) | Aliphatic Hydroxyl (mmol/g) | Carboxylic Acid (mmol/g) |

| Hardwood | Lower | Higher | Variable |

| Softwood | Higher | Lower | Variable |

Functional group content is highly dependent on the severity of the organosolv process.[3]

Experimental Protocols

This section details generalized methodologies for the extraction, purification, and characterization of organosolv lignin.

Organosolv Lignin Extraction

The organosolv process employs organic solvents, often in combination with water and a catalyst, to solubilize lignin and hemicellulose, leaving behind a solid cellulosic pulp.[7]

Typical Protocol:

-

Biomass Preparation: The hardwood or softwood biomass is first debarked, air-dried, and ground to a fine powder (e.g., 40-60 mesh).[8]

-

Solvent Mixture: A mixture of an organic solvent (commonly ethanol, methanol, or acetic acid) and water is prepared, typically in a ratio ranging from 30:70 to 70:30 (v/v).[3][7] An acid catalyst, such as sulfuric acid or hydrochloric acid (e.g., 0.05-0.2 M), is often added to facilitate the cleavage of lignin-carbohydrate bonds.[9][10]

-

Extraction: The biomass is mixed with the solvent mixture in a high-pressure reactor at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[9] The mixture is heated to a temperature between 100°C and 220°C for a duration of 30 minutes to several hours.[7][9]

-

Fractionation: After the reaction, the mixture is cooled and filtered to separate the solid cellulose-rich pulp from the liquid fraction (black liquor), which contains the solubilized lignin and hemicellulose.[7]

Caption: Workflow of the organosolv lignin extraction process.

Lignin Purification

The dissolved lignin is recovered from the black liquor through precipitation.

Typical Protocol:

-

Solvent Evaporation: A portion of the organic solvent from the black liquor is removed using a rotary evaporator.[10]

-

Precipitation: The concentrated black liquor is then added to an excess of acidified water (e.g., pH 2), causing the lignin to precipitate.[10]

-

Washing and Drying: The precipitated lignin is collected by centrifugation or filtration, washed repeatedly with acidified water to remove impurities, and then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C).[8]

Caption: General workflow for the purification of organosolv lignin.

Characterization Methodologies

A suite of analytical techniques is employed to characterize the structural and chemical properties of the isolated organosolv lignin.

-

Molecular Weight Determination (GPC/SEC): Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the lignin samples.[6][11] Lignin is typically acetylated before analysis and dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF).[11]

-

Functional Group Analysis (³¹P NMR): Quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the different hydroxyl groups (aliphatic, phenolic, and carboxylic) in lignin.[6][8] The lignin sample is derivatized with a phosphitylating agent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), prior to analysis.[12]

-

Structural Elucidation (2D HSQC NMR): Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy provides detailed information about the different inter-unit linkages (e.g., β-O-4', β-β', β-5') and the relative abundance of the S, G, and H units in the lignin polymer.[6]

-

Thermal Properties (TGA/DSC): Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the lignin, while Differential Scanning Calorimetry (DSC) is employed to determine its glass transition temperature (Tg).[2][13]

Applications in Drug Development

The unique properties of organosolv lignin make it an attractive biomaterial for various pharmaceutical applications.[14][15]

-

Drug Delivery Vehicles: The amphiphilic nature of lignin allows for the formation of nanoparticles and microparticles that can encapsulate and control the release of both hydrophobic and hydrophilic drugs.[15] The antioxidant and antimicrobial properties of lignin can also be beneficial in drug formulations.[14]

-

Biocompatible Materials: Organosolv lignin has shown good biocompatibility, making it suitable for the development of scaffolds for tissue engineering and as a component in biocompatible polymer blends.[14]

-

Excipients and Binders: The binding properties of lignin can be utilized in tablet formulations as an excipient or binder.[15]

The choice between hardwood and softwood organosolv lignin for a specific drug development application will depend on the desired properties. For instance, the more linear structure and lower molecular weight of hardwood lignin might be advantageous for creating nanoparticles with a narrow size distribution. Conversely, the higher phenolic content and greater cross-linking potential of softwood lignin could be beneficial for applications requiring antioxidant activity or for creating more robust hydrogels.

Caption: Potential applications of hardwood and softwood organosolv lignin in drug development.

Conclusion

Organosolv lignin from both hardwood and softwood sources presents a versatile and sustainable platform for innovation in drug development. Understanding the intrinsic structural and chemical differences between these two types of lignin is paramount for tailoring their properties to specific pharmaceutical applications. Hardwood lignin, with its higher S/G ratio and more linear structure, and softwood lignin, with its G-rich and highly branched nature, offer a spectrum of possibilities for creating advanced drug delivery systems, biocompatible materials, and functional excipients. Further research into the structure-property-function relationships of these remarkable biopolymers will undoubtedly unlock their full potential in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Structures and pyrolytic characteristics of organosolv lignins from typical softwood, hardwood and herbaceous biomass [agris.fao.org]

- 5. Characterization of softwood and hardwood LignoBoost kraft lignins with emphasis on their antioxidant activity :: BioResources [bioresources.cnr.ncsu.edu]

- 6. mdpi.com [mdpi.com]

- 7. Organosolv Pretreatment of Biomass - Bioprocess Development [celignis.com]

- 8. Characterization of Organosolv Lignins and Their Application in the Preparation of Aerogels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fundamental Insights on the Physical and Chemical Properties of Organosolv Lignin from Norway Spruce Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 14. mdpi.com [mdpi.com]

- 15. Lignin: Drug/Gene Delivery and Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Weight Distribution of Organosolv Lignin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organosolv lignin (B12514952), a high-purity form of lignin extracted from biomass using organic solvents, is gaining significant attention for its potential in producing value-added chemicals and materials. A critical parameter governing its functionality and application potential is its molecular weight distribution. This technical guide provides an in-depth overview of the molecular weight characteristics of organosolv lignin, detailed experimental protocols for its determination, and the influence of process parameters on its properties.

Understanding Lignin's Molecular Weight

The molecular weight of organosolv lignin is typically characterized by the weight-average molecular weight (Mw), the number-average molecular weight (Mn), and the polydispersity index (PDI), which is the ratio of Mw to Mn. These parameters are crucial as they influence lignin's physical and chemical properties, such as solubility, reactivity, and thermal stability. For instance, lower molecular weight lignins with a higher content of phenolic hydroxyl groups have been shown to exhibit higher antioxidant activity.[1]

The molecular weight of organosolv lignin is not a single value but rather a distribution of different polymer chain lengths. This distribution is highly dependent on the biomass source and the conditions of the organosolv process.[2][3]

Factors Influencing Molecular Weight Distribution

The molecular weight distribution of organosolv lignin is significantly influenced by the parameters of the organosolv process. Key factors include:

-

Biomass Source: Lignin structure varies between hardwoods, softwoods, and grasses, which in turn affects the molecular weight of the extracted lignin.[4] Hardwood lignins, for example, tend to have a high molecular weight.[4]

-

Process Temperature and Time: Higher temperatures and longer reaction times can lead to both depolymerization and condensation reactions, affecting the final molecular weight.[2] An increase in organosolv pretreatment temperature has been shown to result in a decrease in the weight-average molecular weight.[1]

-

Solvent and Catalyst: The type of organic solvent (e.g., ethanol, acetone) and the concentration of the catalyst used in the process can influence the extent of delignification and the resulting lignin structure and molecular weight.[2]

-

Particle Size of Biomass: The particle size of the biomass can also have a mechanochemical influence on the structure of the isolated organosolv lignin.[5][6]

The following diagram illustrates the relationship between key organosolv process parameters and the resulting lignin properties.

References

- 1. Correlations of the physicochemical properties of organosolv lignins from Broussonetia papyrifera with their antioxidant activities (Journal Article) | OSTI.GOV [osti.gov]

- 2. scilit.com [scilit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanochemical Tailoring of Lignin Structure: Influence of Different Particle Sizes in the Organosolv Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pub.h-brs.de [pub.h-brs.de]

Preserving Native-Like Lignin Structure Through Organosolv Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals